molecular formula C14H20N2O3 B14842796 Tert-butyl (6-acetyl-4-methylpyridin-2-YL)methylcarbamate

Tert-butyl (6-acetyl-4-methylpyridin-2-YL)methylcarbamate

Cat. No.: B14842796
M. Wt: 264.32 g/mol
InChI Key: DLLTXUUZCWJZAI-UHFFFAOYSA-N
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Description

Tert-butyl (6-acetyl-4-methylpyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C14H20N2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (6-acetyl-4-methylpyridin-2-YL)methylcarbamate typically involves the reaction of 6-acetyl-4-methylpyridin-2-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-acetyl-4-methylpyridin-2-YL)methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (6-acetyl-4-methylpyridin-2-YL)methylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl (6-acetyl-4-methylpyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4-methylpyridin-2-yl)carbamate
  • Tert-butyl (5-methoxypyridin-3-yl)methylcarbamate
  • Tert-butyl 5-methoxy-4-methylpyridin-3-ylcarbamate

Uniqueness

Tert-butyl (6-acetyl-4-methylpyridin-2-YL)methylcarbamate is unique due to the presence of the acetyl group at the 6-position of the pyridine ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-[(6-acetyl-4-methylpyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C14H20N2O3/c1-9-6-11(16-12(7-9)10(2)17)8-15-13(18)19-14(3,4)5/h6-7H,8H2,1-5H3,(H,15,18)

InChI Key

DLLTXUUZCWJZAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C(=O)C)CNC(=O)OC(C)(C)C

Origin of Product

United States

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